クロロメチルブチルエーテル

概要

説明

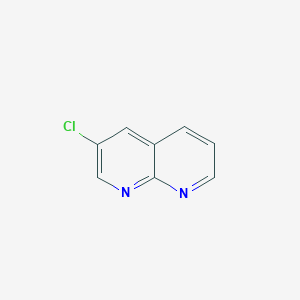

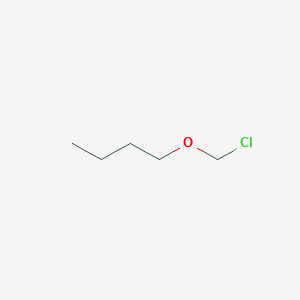

Chloromethyl butyl ether is an organic compound with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain .

Synthesis Analysis

Ethers are typically synthesized from alcohols or their conjugate bases. One important procedure, known as the Williamson Ether Synthesis, proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide . For example, tert-butyl methyl ether, a substance used in the 1990s as an octane booster in gasoline, is best prepared by reaction of tert-butoxide ion with iodomethane rather than by reaction of methoxide ion with 2-chloro-2-methylpropane .Molecular Structure Analysis

The molecular formula of Chloromethyl butyl ether is C5H11ClO . The molecule contains a total of 17 bond(s). There are 6 non-H bond(s), 3 rotatable bond(s), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis

Ethers, including Chloromethyl butyl ether, are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis

Ethers have boiling points that are about the same as alkanes of comparable molar mass . The presence of an electronegative oxygen atom gives ethers a small dipole moment .科学的研究の応用

クロロメチルブチルエーテルの科学研究における用途

有機合成保護基の導入: クロロメチルブチルエーテルは、メトキシメチル(MOM)保護基の導入のための有機合成に使用されます。 これは、化学反応中に反応性官能基を保護するため、複雑な有機分子の合成における重要なステップです .

アルキル化剤の製造と工業用溶媒: アルキル化剤として、ドデシルベンジルクロリド、撥水剤、イオン交換樹脂、およびポリマーの製造に役割を果たします。 また、工業用溶媒およびクロロメチル化試薬としても役立ちます .

医薬品中間体の主要な化合物変換: クロロメチルブチルエーテルから誘導できるクロロメチル置換芳香族化合物は、さまざまなファインケミカル、ポリマー、医薬品に変換するための有望な中間体です .

4. 燃料用途: エーテルのオクタン価向上剤 メチルターシャリーブチルエーテル(MTBE)などのエーテルは、類似の化合物から誘導され、ガソリン中のオクタン価向上剤として、テトラエチル鉛を置き換え、エンジン排出量を削減するために使用されてきました .

繊維工業の架橋剤: 繊維工業では、架橋剤として広く使用されており、繊維製品の耐久性と品質に貢献しています .

神経剤解毒剤の合成: クロロメチルブチルエーテル関連化合物は、アソキシムクロリドやオビドキシムなどの特定の神経剤解毒剤の合成におけるリンカーとして使用されてきました .

作用機序

Target of Action

Chloromethyl butyl ether is a type of chloroalkyl ether, a class of organic compounds characterized by an ether connected to a chloromethyl group via an alkane chain . The primary targets of Chloromethyl butyl ether are alcohols or their conjugate bases .

Mode of Action

Chloromethyl butyl ether acts as an alkylating agent . It interacts with its targets (alcohols or their conjugate bases) through a process known as the Williamson Ether Synthesis . This process involves an S N 2 reaction of an alkoxide nucleophile with an alkyl halide .

Biochemical Pathways

The biochemical pathway affected by Chloromethyl butyl ether is the synthesis of ethers . The compound’s interaction with its targets leads to the formation of ethers, which are usually prepared from alcohols or their conjugate bases .

Result of Action

The primary molecular effect of Chloromethyl butyl ether’s action is the formation of ethers . On a cellular level, this can lead to changes in the function of biological molecules, potentially affecting cellular processes.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(chloromethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-2-3-4-7-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFNOUUWYACOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455278 | |

| Record name | CHLOROMETHYL BUTYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2351-69-1 | |

| Record name | CHLOROMETHYL BUTYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethoxy)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

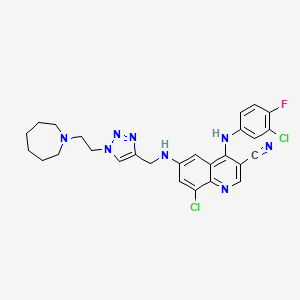

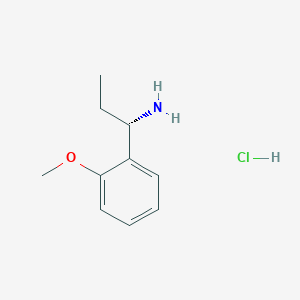

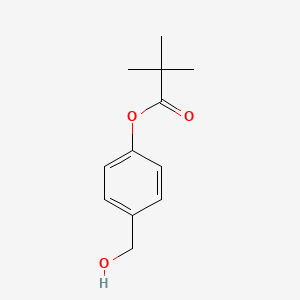

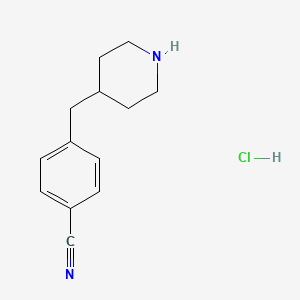

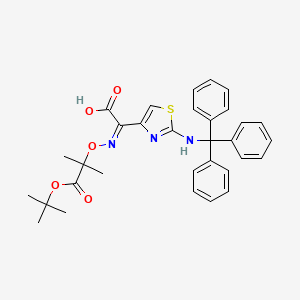

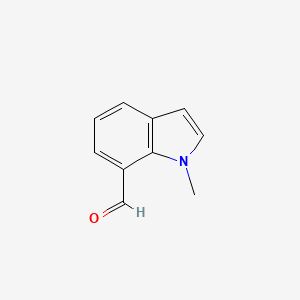

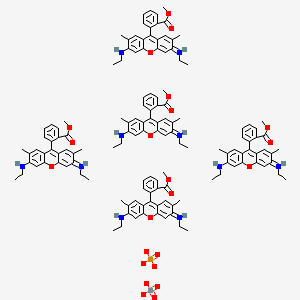

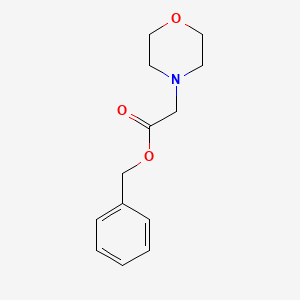

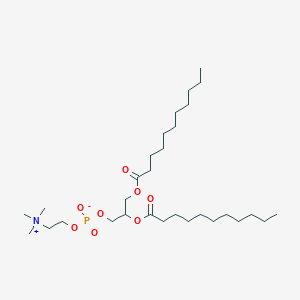

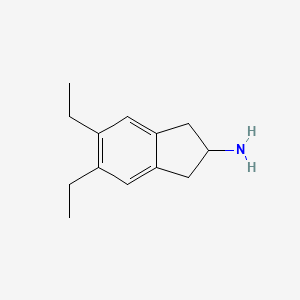

Feasible Synthetic Routes

Q & A

Q1: What are the industrial applications of Chloromethyl Butyl Ether?

A1: Chloromethyl Butyl Ether (CMBE) is primarily used as an alkylating agent in organic synthesis. One notable application is in the modification of polymers to enhance their properties. For instance, CMBE is used to introduce chloromethyl groups into Poly(phthalazinone ether sulfone ketone) (PPESK), which are further reacted to incorporate quaternary nitrogen groups. This modification transforms PPESK into an ion-exchange membrane material with improved solvent resistance, making it suitable for applications like dye bath wastewater treatment [].

Q2: Can you explain the role of Chloromethyl Butyl Ether in the synthesis of Butachlor?

A2: Chloromethyl Butyl Ether serves as a crucial reactant in the synthesis of Butachlor, a widely used herbicide. The synthesis involves reacting CMBE with 2-chloro-N-(2,6-diethylphenyl)acetamide in the presence of NaOH and a phase transfer catalyst (TBAB). This reaction leads to the formation of Butachlor, with a yield reaching up to 93.2% under optimized conditions []. Monitoring the reaction components at various conditions using HPLC helps determine the optimal parameters for maximizing Butachlor yield.

Q3: Are there any studies investigating the potential environmental impact of Chloromethyl Butyl Ether?

A3: While the provided research papers [, ] focus on specific applications and synthesis involving CMBE, they do not delve into its environmental impact or degradation pathways. Further research is necessary to assess its ecotoxicological effects and develop strategies for responsible handling and disposal.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)